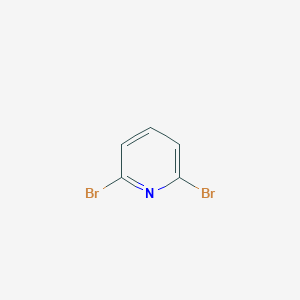

2,6-Dibromopyridine

Overview

Description

2,6-Dibromopyridine (CAS 626-05-1, C₅H₃Br₂N) is a symmetrical dihalogenated pyridine derivative with bromine atoms at the 2 and 6 positions. It is a crystalline solid (mp 117–119°C) soluble in hot methanol but insoluble in water . Its structure enables versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions. Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromopyridine can be synthesized through various methods. One common method involves the bromination of pyridine derivatives. For instance, 2,6-dichloropyridine can be reacted with bromide under reflux conditions at temperatures ranging from 80-150°C to yield this compound. The crude product is then refined using ethyl ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and pyridine derivatives. The process is optimized for high yield and purity, with typical yields ranging from 66-80% .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromopyridine undergoes various chemical reactions, including substitution, lithiation, and coupling reactions.

Common Reagents and Conditions:

Substitution Reactions: It can be brominated further to form 2,4,6-tribromopyridine using bromine at high temperatures (450-550°C).

Lithiation Reactions: It can be lithiated using butyl lithium, which is useful for synthesizing complex organic molecules.

Coupling Reactions: It can participate in palladium-catalyzed arylation reactions, employing N-heterocyclic carbene ligands.

Major Products Formed:

2,4,6-Tribromopyridine: Formed through further bromination.

Lithiated Derivatives: Formed through lithiation reactions.

Arylated Products: Formed through palladium-catalyzed arylation.

Scientific Research Applications

Applications in Organic Synthesis

2,6-Dibromopyridine serves as a valuable building block in organic synthesis. Its applications include:

- Reagent in Friedel-Crafts Acylation:

- Palladium-Catalyzed Reactions:

- Suzuki-Miyaura Coupling:

Coordination Chemistry

This compound acts as a tridentate chelating ligand , forming stable complexes with metal ions. This property is exploited in the synthesis of macrocyclic compounds containing terpyridine moieties, which have applications in materials science and catalysis .

Case Study 1: Synthesis of L-739,010

The lithiation of this compound with butyllithium has been successfully applied to synthesize L-739,010, a compound with potential pharmacological properties. The reaction demonstrated high selectivity and efficiency, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Octaphyrin Complexes

Research involving benzene- and pyridine-incorporated octaphyrins revealed that this compound can be utilized to create unique coordination complexes with palladium. These complexes exhibit distinct optical and electrochemical properties, indicating potential applications in photonic devices .

Data Tables

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Friedel-Crafts Acylation | Acylation of alkenes using acyl chlorides | Formation of allyl/vinyl ketones |

| Palladium-Catalyzed Arylation | Selective monoarylation using N-heterocyclic carbene ligands | High yields of disubstituted pyridines |

| Suzuki-Miyaura Coupling | Cross-coupling reactions for arylpyridine synthesis | Moderate to good yields |

| Synthesis of L-739,010 | Lithiation for synthesizing a pharmacologically relevant compound | High selectivity |

Mechanism of Action

The mechanism of action of 2,6-dibromopyridine involves its ability to act as a ligand in coordination chemistry. It forms complexes with metals, which can then participate in various catalytic processes. In biological systems, it can disrupt metal ion cycling, leading to toxic effects on target organisms .

Comparison with Similar Compounds

Halogen Type Comparison (Br vs. Cl vs. F)

Reactivity in Substitution Reactions :

- 2,6-Dibromopyridine : Bromine’s moderate leaving-group ability facilitates nucleophilic substitution under milder conditions compared to chlorinated analogs. For example, pyrazolate/indazolate substitutions proceed efficiently at lower temperatures .

- 2,6-Dichloropyridine : Less reactive due to stronger C-Cl bonds; harsher conditions (e.g., higher temperatures or stronger bases) are required for comparable substitutions .

- 4-Bromo-2,6-difluoropyridine : Fluorine’s electron-withdrawing effect enhances electrophilicity at the 4-bromo position, enabling selective substitutions .

Suzuki-Miyaura Cross-Coupling :

- This compound : Reacts with aryl boronic acids to yield 2,6-diphenylpyridine in 95% yield under Pd catalysis .

- 3,5-Dibromopyridine: Shows lower regioselectivity, forming mixed products (e.g., mono- or disubstituted derivatives) .

- Chloro Analogs : Lower reactivity necessitates higher catalyst loading or extended reaction times .

Physical Properties :

Substitution Pattern Comparison

- This compound : Symmetry enables predictable disubstitution (e.g., forming 2,6-dipyrazolepyridine) .

- 3,5-Dibromopyridine: Lower symmetry leads to mixed products; selective monosubstitution is challenging .

- 2,5-Dibromopyridine : Dissymmetric structure allows sequential substitutions (e.g., 2-benzoyl-5-bromopyridine in 89% yield) .

Regioselectivity in Photoredox Catalysis :

- This compound : Reacts with two alkenes to form 3ka (70% yield) .

- 2,3-Dibromopyridine : Bromine at the 2-position reacts preferentially, preserving the 3-bromo group for further functionalization .

Fluorinated Analogs

- 4-Bromo-2,6-difluoropyridine : Fluorine atoms activate the 4-bromo position for nucleophilic substitution under milder conditions (e.g., room temperature vs. reflux for brominated analogs) .

Toxicity and Handling

This compound is classified as Acute Toxicity Category 2 (oral) and causes skin/eye irritation . Chlorinated analogs (e.g., 2,6-dichloropyridine) may exhibit lower acute toxicity due to reduced bioavailability, though direct comparisons are lacking in the evidence.

Data Tables

Table 1: Reaction Yields in Cross-Coupling Reactions

Biological Activity

2,6-Dibromopyridine is a halogenated pyridine derivative with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure:

- Molecular Formula: CHBrN

- Molecular Weight: 236.89 g/mol

- Melting Point: 117-119 °C

- Boiling Point: 255.9 °C

- Density: 2.1 g/cm³

This compound can be synthesized through various methods, often involving the bromination of pyridine derivatives. A common approach includes the reaction of pyridine with bromine in a suitable solvent, leading to selective bromination at the 2 and 6 positions due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring .

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial and cytotoxic effects. Below are key findings from recent studies:

Antimicrobial Activity

Research has shown that this compound and its derivatives possess significant antibacterial properties against various pathogens:

- In Vitro Studies: The compound demonstrated effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range .

- Mechanism of Action: The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Cytotoxic Effects

In addition to antimicrobial properties, this compound has shown cytotoxic effects on cancer cell lines:

- Case Study: A study evaluated the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC values ranging from 10 to 20 µM, indicating potent cytotoxicity .

- Cell Cycle Analysis: Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Table: Biological Activities of this compound

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound serves as an important scaffold for developing new pharmaceuticals:

- Drug Design: Its ability to act as a precursor for synthesizing more complex molecules through cross-coupling reactions (e.g., with arylboronic acids) allows for the creation of novel compounds with enhanced biological activity .

- Potential Therapeutics: Ongoing research aims to explore its potential in treating infections caused by resistant bacteria and as a candidate for anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-dibromopyridine, and what challenges exist in its synthesis?

- This compound is synthesized via Wurtz coupling of 2-lithio-6-bromopyridine in the presence of CuCl₂ and O₂, followed by formylation . Challenges include the historical unavailability of this compound (requiring alternative precursors like 2,6-dichloropyridine), molecular weight loss during synthesis, and scalability issues due to hazardous lithiation steps . Recent commercial catalogs (e.g., Kanto Reagents) list it as available, suggesting improved accessibility .

Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?

- Key properties include:

- Melting Point : 117–119°C (lit.) .

- Solubility : Insoluble in water; soluble in organic solvents like THF .

- Hazard Data : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory system effects (H335). Use N95 masks, gloves, and fume hoods .

Q. How can this compound be purified and characterized post-synthesis?

- Purification involves column chromatography (e.g., CH₂Cl₂/hexanes gradients) to separate unreacted starting materials . Characterization uses:

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 338 for bis(2,6-dibromopyridyl)acetylene) .

- Elemental Analysis : Confirmation of C, H, N content .

Advanced Research Questions

Q. How does this compound function as a building block in organometallic complexes?

- It serves as a C^N^C ligand precursor in cyclometallated platinum(II) complexes. For example, reacting with PtCl₂ and ligands (DMSO or PPh₃) yields mono-/dinuclear complexes with cytotoxic properties . The bromine atoms facilitate ligand substitution, enabling tailored electronic properties for applications in catalysis or bioinorganic chemistry .

Q. What strategies optimize cross-coupling reactions using this compound?

- Suzuki Coupling : React with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80°C.

- Stille Coupling : Use organotin reagents with CuI co-catalysis to enhance regioselectivity .

- Optimization : Reaction time (3–20 hours), temperature (80–100°C), and inert atmospheres improve yields .

Q. How can competing side reactions (e.g., over-substitution) be mitigated in this compound derivatization?

- Selective Lithiation : Use n-butyllithium at –100°C in THF to generate a stable intermediate for controlled functionalization (e.g., formylation or carboxylation) .

- Protecting Groups : Temporarily block one bromine site using trimethylsilyl groups to direct reactivity .

Q. What are the challenges in synthesizing 6,6'-disubstituted dipyridines from this compound?

- Key issues include:

- Steric Hindrance : Bulky substituents reduce reaction efficiency.

- Byproduct Formation : Competing intramolecular cyclization requires precise stoichiometry and slow reagent addition .

- Solution : Use high-dilution conditions and catalytic Cu(I) to favor intermolecular coupling .

Q. Methodological Considerations

Q. What analytical techniques resolve contradictions in reported cytotoxicity data for this compound-derived complexes?

- Compare dose-response curves across cell lines (e.g., cisplatin-resistant vs. sensitive) .

- Use X-ray crystallography to correlate complex structure (e.g., Pt–N bond lengths) with biological activity .

Q. How can reaction yields for this compound acetylenic products be improved?

- Catalytic System : Optimize Cu(I)/Pd(0) ratios to enhance alkyne insertion efficiency .

- Solvent Effects : Replace triethylamine with DMF to stabilize intermediates .

Q. Safety and Compliance

Q. What are the best practices for handling this compound in large-scale reactions?

Properties

IUPAC Name |

2,6-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYDZHNIIMENOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211642 | |

| Record name | Pyridine, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-05-1 | |

| Record name | 2,6-Dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9SBA5R353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.